molecular formula C7H10N2O3 B1597400 1,3-Diacetyl-2-imidazolidinone CAS No. 5391-40-2

1,3-Diacetyl-2-imidazolidinone

Cat. No.: B1597400
CAS No.: 5391-40-2
M. Wt: 170.17 g/mol
InChI Key: PAFPWEIHSLHEJT-UHFFFAOYSA-N
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Description

1,3-Diacetyl-2-imidazolidinone is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of imidazolidinone, characterized by the presence of two acetyl groups attached to the nitrogen atoms of the imidazolidinone ring. This compound is known for its strong basicity and is often used in various chemical reactions and industrial applications.

Biochemical Analysis

Biochemical Properties

1,3-Diacetyl-2-imidazolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in acetylation processes, such as acetyltransferases. These interactions are crucial as they can influence the acetylation of proteins, thereby affecting their function and stability. Additionally, this compound can form complexes with certain proteins, altering their conformation and activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to changes in its biochemical activity and impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by acetyltransferases, leading to the formation of acetylated metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with intracellular proteins. This localization can affect its accumulation and activity within specific cellular regions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can participate in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diacetyl-2-imidazolidinone can be synthesized through the reaction of ethylene urea with acetic anhydride. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion. The reaction conditions are carefully controlled to avoid the formation of unwanted byproducts.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the raw materials are continuously fed into the system. The reaction is monitored using advanced analytical techniques to ensure product quality and consistency. The final product is then purified through crystallization or distillation processes to achieve the desired purity levels.

Chemical Reactions Analysis

1,3-Diacetyl-2-imidazolidinone undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms in the compound with other functional groups, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require specific reagents and catalysts, depending on the desired product.

Major Products Formed:

  • Oxidation products include various oxides of this compound.

  • Reduction products may include amines or other reduced derivatives.

  • Substitution products can range from simple alkylated derivatives to more complex functionalized compounds.

Scientific Research Applications

1,3-Diacetyl-2-imidazolidinone has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

1,3-Diacetyl-2-imidazolidinone is similar to other imidazolidinone derivatives, such as 1,3-dimethyl-2-imidazolidinone (DMI). it is unique in its strong basicity and reactivity, which make it more suitable for certain applications. Other similar compounds include:

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • 1,3-Diethyl-2-imidazolidinone

  • 1,3-Dipropyl-2-imidazolidinone

These compounds share structural similarities but differ in their functional groups and reactivity profiles.

Properties

IUPAC Name

1,3-diacetylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFPWEIHSLHEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C1=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337073
Record name 1,3-Diacetyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5391-40-2
Record name 1,3-Diacetyl-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5391-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diacetyl-2-imidazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diacetyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diacetyl-2-imidazolidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899C7KD45F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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